molecular formula C10H9NO3 B8462714 1-(4-Methoxyphenyl)azetidine-2,3-dione CAS No. 87568-43-2

1-(4-Methoxyphenyl)azetidine-2,3-dione

Cat. No. B8462714
CAS RN: 87568-43-2
M. Wt: 191.18 g/mol
InChI Key: ZXEIGNVHKGGMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)azetidine-2,3-dione is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenyl)azetidine-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)azetidine-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

87568-43-2

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1-(4-methoxyphenyl)azetidine-2,3-dione

InChI

InChI=1S/C10H9NO3/c1-14-8-4-2-7(3-5-8)11-6-9(12)10(11)13/h2-5H,6H2,1H3

InChI Key

ZXEIGNVHKGGMLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(=O)C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 100 ml quantity of methylene chloride and 7.5 ml of isopropyl alcohol were added to 20 g of 1-(4-methoxyphenyl)3-methylene azetidine-2-one 9 and dissolved with stirring. The reaction mixture was cooled to -15° C. after which an ozone gas was introduced over a period of 30 minutes. The excess ozone gas was removed using nitrogen gas and 3 ml of thiodiethanol and 6 g of thiodicresol were added, while being warmed to room temperature and then stirred for 1 hour. The reaction mixture was filtered to remove the precipitated thiodiethanolsulfoxide and washed once with 5% aqueous sodium bicarbonate and twice with 50 ml of water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure, giving 14 g of the title compound 10. The 1H-NMR spectrum of the compound was the same as that of an authentic sample. ##STR5##
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